molecular formula C14H10ClN3O3S B2632008 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034589-11-0

5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2632008
CAS RN: 2034589-11-0
M. Wt: 335.76
InChI Key: GHBJQLLIARZDJD-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-b]pyridine ring and a thiophene ring, both of which are heterocyclic aromatic rings. The molecule also contains a carboxamide group .

Scientific Research Applications

Synthetic Pathways and Heterocyclic Derivatives

Research into the compound 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide reveals its relevance in synthetic chemistry, particularly in the formation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These derivatives are synthesized from 3-amino-4-cyano-2-thiophenecarboxamides through various chemical reactions, leading to compounds with potential application in medicinal chemistry and material science (El-Meligie et al., 2020).

Antioxidant Activity

Another area of application for this compound is in the development of antioxidants. Novel derivatives containing various substituents have been synthesized and shown to possess potent antioxidant activities. This suggests the compound's derivatives could be beneficial in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Antimicrobial Agents

Further research has demonstrated the antimicrobial potential of derivatives of this compound. New pyrrole derivatives, for instance, have shown significant antimicrobial activities, indicating their potential use in developing new therapeutic agents against various bacterial and fungal infections (Biointerface Research in Applied Chemistry, 2020).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound serves as a precursor for various complex heterocycles. These include fused ring systems that are of interest for their unique chemical properties and potential applications in pharmaceuticals and materials science. The ability to synthesize such diverse structures showcases the compound's versatility and utility in advanced chemical research (Ergun et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It would be important to handle this compound with appropriate safety precautions .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, mechanism of action, and physical and chemical properties of this compound. This could provide valuable information for potential applications of this compound .

properties

IUPAC Name

5-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-4-3-9(22-10)12(19)17-6-7-18-13(20)8-2-1-5-16-11(8)14(18)21/h1-5H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBJQLLIARZDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC=C(S3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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